molecular formula C3H6Cl2O4S2 B13815616 Methane, dichlorobis(methylsulfonyl)- CAS No. 22439-22-1

Methane, dichlorobis(methylsulfonyl)-

Cat. No.: B13815616
CAS No.: 22439-22-1
M. Wt: 241.1 g/mol
InChI Key: PORPUUUZTQOYIA-UHFFFAOYSA-N
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Description

Dichlorobis(methylsulfonyl)methane is an organosulfur compound with the molecular formula C3H6Cl2O4S2. This compound features two chlorine atoms and two methylsulfonyl groups attached to a central methane molecule. It is a colorless solid that is relatively stable and inert under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(methylsulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of dichlorobis(methylsulfonyl)methane involves large-scale chlorination processes, often using sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(methylsulfonyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dichlorobis(methylsulfonyl)methane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of high-temperature solvents and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which dichlorobis(methylsulfonyl)methane exerts its effects involves the interaction of its sulfonyl groups with biological molecules. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s anti-inflammatory and antimicrobial properties are thought to be related to its ability to interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfone (DMSO2): A simpler sulfone with similar chemical properties but lacking the chlorine atoms.

    Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.

Uniqueness

Dichlorobis(methylsulfonyl)methane is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct reactivity and potential applications compared to simpler sulfones or sulfonyl chlorides

Properties

CAS No.

22439-22-1

Molecular Formula

C3H6Cl2O4S2

Molecular Weight

241.1 g/mol

IUPAC Name

dichloro-bis(methylsulfonyl)methane

InChI

InChI=1S/C3H6Cl2O4S2/c1-10(6,7)3(4,5)11(2,8)9/h1-2H3

InChI Key

PORPUUUZTQOYIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(S(=O)(=O)C)(Cl)Cl

Origin of Product

United States

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